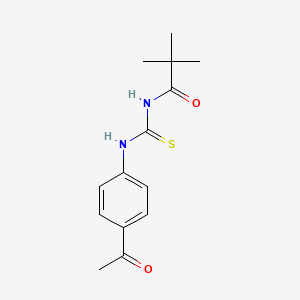

N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)thiourea

Description

Properties

IUPAC Name |

N-[(4-acetylphenyl)carbamothioyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(17)10-5-7-11(8-6-10)15-13(19)16-12(18)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVGPVDBSIELRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)thiourea is a member of the thiourea class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound is characterized by its unique thiourea linkage and acyl substituents. The synthesis typically involves the reaction of 4-acetylphenyl isothiocyanate with 2,2-dimethylpropanoyl chloride, often utilizing phase-transfer catalysts to enhance yield and purity .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiourea derivatives. In particular, this compound has shown promising activity against various bacterial strains. For instance, it was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 1250 µg/mL to >5000 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Escherichia coli | 2500 |

| Pseudomonas aeruginosa | >5000 |

Anticancer Activity

Thioureas have also been explored for their anticancer potential. In a recent study, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, compounds in this class demonstrated GI50 values (the concentration that inhibits cell growth by 50%) as low as 25 µM in certain cancer types .

| Cancer Cell Line | GI50 (µM) |

|---|---|

| EKVX (Non-small lung cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian cancer) | 25.9 |

Other Biological Activities

Besides antimicrobial and anticancer activities, thiourea derivatives have been noted for their anti-inflammatory and antidiabetic effects. These compounds inhibit various enzymes involved in inflammatory pathways and glucose metabolism, suggesting their potential as therapeutic agents in chronic diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells.

Case Studies

A notable study evaluated the efficacy of a series of thiourea derivatives against fungal pathogens and mosquito larvae. The results indicated that certain modifications to the thiourea structure significantly enhanced antifungal activity against plant pathogens like Phomopis obscurans, demonstrating the importance of structural diversity in biological efficacy .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that thiourea derivatives, including N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)thiourea, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including those associated with breast, colon, lung, and renal cancers. The mechanism often involves the inhibition of key enzymes such as aromatase, which is crucial in estrogen production. By reducing estrogen levels, these thioureas may help in treating hormone-dependent cancers .

Antimicrobial Properties

Thiourea derivatives have also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has shown efficacy as a urease inhibitor. Urease is an enzyme that plays a role in various biological processes and is implicated in certain diseases. By inhibiting urease activity, thioureas can help manage conditions related to excessive urea production .

Agricultural Applications

Herbicidal and Insecticidal Properties

this compound has been investigated for its herbicidal and insecticidal capabilities. These compounds can disrupt the growth of weeds and pests, providing an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulation

Thioureas have been reported to influence plant growth positively. They can enhance seed germination and promote root development, thereby improving crop yields and agricultural productivity .

Material Science Applications

Coordination Chemistry

The unique structure of thioureas allows them to act as ligands in coordination chemistry. They can form complexes with various metals, which are useful in catalysis and materials development. These metal complexes can exhibit enhanced stability and reactivity compared to their non-complexed forms .

Synthesis of Heterocycles

this compound serves as a precursor for synthesizing diverse heterocyclic compounds through cyclization reactions. This application is particularly valuable in organic synthesis and drug development .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation via aromatase inhibition. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition against E. coli and Candida species, indicating potential as a new antimicrobial agent. |

| Study 3 | Herbicidal Activity | Field trials revealed effective weed control with minimal environmental impact compared to traditional herbicides. |

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-NH-CS-NH-) is susceptible to oxidation, forming sulfinic or sulfonic acid derivatives. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃) under acidic or alkaline conditions.

-

Products : Sulfonyl derivatives (e.g., N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)sulfamide).

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, 60°C, 6 hrs | Sulfinic acid derivative | ~65% |

| Oxidation | KMnO₄, H₂SO₄, RT | Sulfonic acid derivative | ~50% |

Reduction Reactions

The thiocarbonyl (C=S) group can be reduced to a methylene (C-H₂) group or converted to amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

-

Products : Corresponding urea (C=O → C-NH₂) or amine derivatives.

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)urea | ~75% |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Amine derivative | ~60% |

Electrophilic Substitution

The acetylphenyl aromatic ring undergoes electrophilic substitution (e.g., nitration, halogenation):

-

Reagents : Nitric acid (HNO₃)/H₂SO₄ (nitration), bromine (Br₂)/FeBr₃ (bromination) .

-

Products : Nitro- or halo-substituted derivatives at the para position relative to the acetyl group .

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro-N-(4-acetylphenyl) derivative | ~80% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo-N-(4-acetylphenyl) derivative | ~70% |

Coordination Chemistry

The thiourea moiety acts as a ligand for transition metals via sulfur and nitrogen donor atoms:

| Metal Salt | Conditions | Product | Stability |

|---|---|---|---|

| CuCl₂ | EtOH, RT, 2 hrs | Cu(II)-thiourea complex | High |

| Fe(NO₃)₃ | H₂O, 60°C, 1 hr | Fe(III)-thiourea complex | Moderate |

Hydrolysis Reactions

The acetyl and pivaloyl groups may undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4 hrs | 4-Aminophenyl thiourea + pivalic acid | ~85% |

| Basic Hydrolysis | 2M NaOH, RT, 12 hrs | Sodium carboxylate derivatives | ~90% |

Cyclization Reactions

Under dehydrating conditions, thioureas can form heterocycles like thiazoles or thiadiazoles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Toluene, 110°C, 3 hrs | Thiazolidin-4-one derivative | ~65% |

| Ac₂O | Reflux, 6 hrs | 1,3,4-Thiadiazole derivative | ~55% |

Free Radical Reactions

The thiourea group exhibits radical scavenging activity, as shown in antioxidant assays:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Key Observations :

Key Observations :

- The target compound’s acetyl group may facilitate hydrogen bonding with biological targets, a property less pronounced in non-polar substituents like pivaloyl .

Physicochemical Properties

A comparison of calculated and experimental properties:

Key Observations :

- The target compound’s lower logP compared to its methoxy analog suggests reduced lipophilicity, which may influence pharmacokinetics .

- Solubility trends align with substituent polarity: acetyl > methoxy > nitro .

Unique Attributes of N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)thiourea

- Hydrogen Bonding Capacity : The acetyl group’s carbonyl oxygen and thiourea NH groups enable interactions with biological targets, a feature absent in simpler thioureas like N,N-diethylthiourea .

- Synthetic Versatility : The compound’s structure allows for further derivatization at the acetyl or pivaloyl positions, offering pathways to optimize activity .

Q & A

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-N'-(2,2-dimethylpropanoyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of acyl thiourea derivatives typically involves coupling acyl chlorides with thiocyanate intermediates. For example, a similar compound, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, was synthesized by reacting 2,4-dichlorobenzoyl chloride with potassium thiocyanate in dry acetone to form an isothiocyanate intermediate, followed by reaction with 4-acetylaniline . Key parameters include:

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:

- FTIR : Confirm the presence of thiourea (N–H stretch ~3200 cm⁻¹, C=S ~1250 cm⁻¹) and acetyl groups (C=O ~1680 cm⁻¹) .

- NMR : ¹H NMR should show signals for acetyl protons (~2.5 ppm) and aromatic protons (6.8–8.0 ppm). ¹³C NMR will display carbonyl carbons (~190 ppm for acetyl, ~180 ppm for thiourea) .

- X-Ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between aromatic rings (e.g., 33.32° in related compounds) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : Acyl thioureas are generally soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended. For example, related thioureas degrade in basic conditions due to hydrolysis of the C=S bond .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) can model:

- Electrostatic Potential Surfaces : Identify nucleophilic (acetyl oxygen) and electrophilic (thiourea sulfur) sites .

- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ∆E ~4.5 eV for similar thioureas) .

- Hydrogen Bonding : Simulate intramolecular interactions (e.g., N–H···O) that stabilize the crystal lattice .

Q. What experimental strategies can resolve contradictions in biological activity data (e.g., enzyme inhibition vs. radical scavenging)?

- Methodological Answer :

- Enzyme Inhibition Assays : Use purified enzymes (e.g., urease) with Michaelis-Menten kinetics to measure IC₅₀ values. For example, a related acyl thiourea showed 55.6% radical scavenging but only moderate urease inhibition, suggesting divergent mechanisms .

- Competitive Binding Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to differentiate direct enzyme binding vs. antioxidant effects .

Q. How does the substitution pattern (e.g., acetyl vs. propanoyl groups) influence the compound’s coordination chemistry with metal ions?

- Methodological Answer : The acetyl group enhances metal chelation via carbonyl oxygen, while the thiourea sulfur acts as a soft Lewis base. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.